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Compound of Interest

Compound Name: Rp-8-CPT-cAMPS

Cat. No.: B1630241 Get Quote

An In-depth Technical Guide to Rp-8-CPT-cAMPS as a PKA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rp-8-CPT-cAMPS, formally known as 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic

monophosphorothioate, Rp-isomer, is a potent and widely used chemical tool for the

investigation of Protein Kinase A (PKA) signaling pathways. As a lipophilic, membrane-

permeable, and metabolically stable analog of cyclic adenosine monophosphate (cAMP), it

serves as a competitive antagonist to effectively inhibit PKA activation in both in vitro and

cellular contexts.[1][2][3] Its unique mechanism of action, which targets the regulatory subunits

of PKA, distinguishes it from common ATP-site inhibitors, offering a specific means to dissect

the roles of PKA in complex biological processes.[1][4] This guide provides a comprehensive

overview of its mechanism, quantitative inhibitory properties, selectivity, and detailed

experimental protocols for its application.

Chemical Properties and Structure
Rp-8-CPT-cAMPS is a structural combination of two other cAMP analogs: 8-CPT-cAMP and

Rp-cAMPS.[4] This design confers several advantageous properties:

Lipophilicity: The chlorophenylthio group at the 8th position of the adenine ring significantly

increases the molecule's lipophilicity, enhancing its ability to permeate cell membranes.[1][3]
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Metabolic Stability: The phosphorothioate modification at the cyclic phosphate moiety (the

"Rp-isomer") renders the molecule resistant to hydrolysis by most mammalian

phosphodiesterases (PDEs).[1][3] This stability prevents its degradation into an agonistic

form and ensures a sustained inhibitory effect.[1]

Property Value

Full Name
8-(4-Chlorophenylthio)adenosine-3',5'-cyclic

monophosphorothioate, Rp-isomer, sodium salt

Abbreviation Rp-8-CPT-cAMPS

CAS Number 129735-01-9

Molecular Formula C₁₆H₁₄ClN₅O₅PS₂ · Na

Molecular Weight 509.8 g/mol

Purity Typically >99% (HPLC)[1]

Solubility
Soluble in aqueous solvents, DMF (30 mg/ml),

DMSO (25 mg/ml)[1][4]

Appearance Crystallized or lyophilized sodium salt[1]

Mechanism of Action
To understand the inhibitory action of Rp-8-CPT-cAMPS, it is essential first to understand the

activation of PKA.

Canonical PKA Activation
In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R)

subunits and two catalytic (C) subunits.[5][6][7] The binding of the R subunits to the C subunits

sequesters the catalytic domains and prevents them from phosphorylating substrates. Cellular

signals, often initiated by hormones or neurotransmitters binding to G-protein-coupled

receptors (GPCRs), lead to the activation of adenylyl cyclase, which synthesizes the second

messenger cAMP.[8][9] Four molecules of cAMP (two for each R subunit) bind to the regulatory

subunits, inducing a conformational change that dramatically reduces their affinity for the
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catalytic subunits.[7][8][10] This causes the dissociation of the active C subunit monomers,

which are then free to phosphorylate their serine/threonine targets within the cell.[6][8]

Inhibition by Rp-8-CPT-cAMPS
Rp-8-CPT-cAMPS acts as a competitive antagonist of cAMP.[2][11] Unlike ATP-site inhibitors

that target the catalytic subunit, Rp-8-CPT-cAMPS occupies the cAMP binding sites on the

PKA regulatory subunits.[1][4][12] By binding to these sites, it stabilizes the inactive

holoenzyme complex and prevents the conformational changes required for the dissociation

and activation of the catalytic subunits.[1][4][13][14] This mechanism effectively blocks the

downstream signaling cascade initiated by an increase in intracellular cAMP. For optimal

results, preincubation with the inhibitor is recommended to ensure it has penetrated the cell

membrane and occupied the binding sites before stimulation with a PKA activator.[1]
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PKA signaling pathway and inhibition by Rp-8-CPT-cAMPS.

Quantitative Data and Selectivity
Rp-8-CPT-cAMPS is a potent inhibitor of both PKA type I and type II, exhibiting some site

selectivity. It preferentially targets site A of the type I regulatory subunit (RI) and site B of the

type II regulatory subunit (RII).[1][2][4] While precise Ki values are not consistently reported

across the literature, its IC50 values demonstrate potent inhibition.
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Target Condition / Assay IC50 Value Reference

PKA-II

Inhibition of Fsk-

induced pRII in

sensory neurons (pAB

prodrug form)

~4 µM [13]

CAMYEL

Inhibition of cAMP-

activated Yellow

Fluorescent Protein

39 µM [15]

Selectivity Profile: A key advantage of Rp-8-CPT-cAMPS is its ability to discriminate between

PKA and other cAMP effectors, although this selectivity is not absolute and is concentration-

dependent.

Effector Interaction Notes

PKA Antagonist

Primary target; competitively

inhibits cAMP binding to

regulatory subunits.[1][2]

Epac Antagonist

Can also inhibit Exchange

protein directly activated by

cAMP (Epac), particularly at

higher concentrations.[16]

CNG Channels Antagonist / Agonist

Can act as an antagonist for

some cyclic nucleotide-gated

(CNG) ion channels, but may

have agonistic effects on

others.[1][17]

Experimental Protocols
In Vitro PKA Kinase Activity Assay (Luminescence-
Based)
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This protocol describes a method to determine the IC50 value of Rp-8-CPT-cAMPS by

measuring its ability to inhibit the phosphorylation of a specific PKA substrate. The remaining

ATP after the kinase reaction is quantified using a luciferase-based system (e.g., Kinase-Glo®).

Materials:

Recombinant active PKA catalytic subunit

PKA-specific substrate (e.g., Kemptide)

Rp-8-CPT-cAMPS

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 15 mM MgCl₂, 1 mM EGTA)[18]

ATP solution

Kinase-Glo® Luminescence Assay Kit (or similar)

White, opaque 96-well or 384-well microplates

Multichannel pipette and plate reader with luminescence detection

Procedure:

Inhibitor Preparation: Prepare a 10 mM stock solution of Rp-8-CPT-cAMPS in DMSO.

Perform serial dilutions in Kinase Assay Buffer to create a range of concentrations (e.g., 100

µM to 1 nM). Include a DMSO-only vehicle control.

Reaction Setup: In a 96-well plate, add the components in the following order:

25 µL of Kinase Assay Buffer.

5 µL of inhibitor solution (from serial dilutions) or vehicle control.

10 µL of a master mix containing the PKA enzyme and substrate at their final desired

concentrations.
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Pre-incubation: Gently mix the plate and incubate at room temperature for 15-20 minutes to

allow the inhibitor to bind to the enzyme.[1]

Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The

final ATP concentration should ideally be close to the Km value for PKA to ensure accurate

IC50 determination.[19]

Incubation: Incubate the plate at 30°C for 30-60 minutes. The time should be optimized to

ensure the reaction is in the linear range.[20]

Detection: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add 50

µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the

luminescent signal.

Readout: Incubate for 10 minutes at room temperature to stabilize the signal. Measure

luminescence using a plate reader.

Data Analysis:

The luminescent signal is inversely proportional to kinase activity (higher activity = less ATP

= lower signal).

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle

control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.[20]
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1. Prepare Reagents
(PKA, Substrate, Buffer, ATP)

2. Prepare Serial Dilutions
of Rp-8-CPT-cAMPS

3. Set up Reaction Plate
(Buffer + Inhibitor + Enzyme/Substrate Mix)

4. Pre-incubate (15-20 min)
Allows inhibitor binding

5. Initiate Reaction
(Add ATP)

6. Incubate at 30°C
(30-60 min)

7. Terminate & Detect
(Add Kinase-Glo® Reagent)

8. Measure Luminescence

9. Data Analysis
(Calculate % Inhibition, Determine IC50)

 

1. Seed & Culture Cells

2. Pre-treat with Rp-8-CPT-cAMPS
(30+ min)

3. Stimulate with PKA Activator
(e.g., Forskolin, 15 min)

4. Lyse Cells & Quantify Protein

5. SDS-PAGE & Western Blot

6. Probe with anti-phospho-Substrate Ab

7. Detect Signal (Chemiluminescence)

8. Re-probe with anti-total-Substrate Ab

9. Densitometry & Data Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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